3-Methyl-4-(Pyrrolidin-1-yl)anilin

Übersicht

Beschreibung

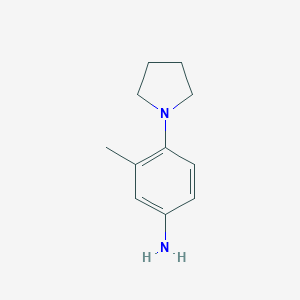

3-Methyl-4-(pyrrolidin-1-yl)aniline: is an organic compound that features a pyrrolidine ring attached to an aniline moiety with a methyl group at the third position

Wissenschaftliche Forschungsanwendungen

3-Methyl-4-(pyrrolidin-1-yl)aniline has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is explored for its potential use in the development of organic semiconductors and conductive polymers.

Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It’s worth noting that pyrrolidine derivatives have been reported to show bioactivity in various pathways .

Pharmacokinetics

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional (3d) coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s bioavailability.

Result of Action

Compounds with a pyrrolidine ring have been reported to show nanomolar activity against certain targets .

Action Environment

The pyrrolidine ring’s non-planarity could potentially influence the compound’s action in different environments .

Biochemische Analyse

Biochemical Properties

The pyrrolidine ring in 3-Methyl-4-(pyrrolidin-1-yl)aniline is known to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known that the pyrrolidine ring can lead to different biological profiles of drug candidates due to its different binding mode to enantioselective proteins

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Methyl-4-(pyrrolidin-1-yl)aniline typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina at a temperature of 165–200°C and a pressure of 17–21 MPa.

Attachment to Aniline: The pyrrolidine ring is then attached to the aniline moiety through a nucleophilic substitution reaction. This involves the reaction of 4-chloro-3-methylaniline with pyrrolidine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods:

Industrial production of 3-Methyl-4-(pyrrolidin-1-yl)aniline follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions:

3-Methyl-4-(pyrrolidin-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines.

Substitution: Halogenated or alkylated derivatives.

Vergleich Mit ähnlichen Verbindungen

4-(Pyrrolidin-1-yl)aniline: Lacks the methyl group at the third position, resulting in different steric and electronic properties.

3-Methyl-4-(piperidin-1-yl)aniline: Contains a piperidine ring instead of a pyrrolidine ring, affecting its binding affinity and biological activity.

3-Methyl-4-(morpholin-1-yl)aniline: Features a morpholine ring, which introduces additional oxygen atoms and alters its chemical reactivity.

Uniqueness:

3-Methyl-4-(pyrrolidin-1-yl)aniline is unique due to the presence of both the methyl group and the pyrrolidine ring, which confer specific steric and electronic properties. These features make it a versatile compound for various applications, particularly in medicinal chemistry and materials science.

Biologische Aktivität

3-Methyl-4-(pyrrolidin-1-yl)aniline, also known as BDBM33089, is a compound with notable biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The molecular formula for 3-Methyl-4-(pyrrolidin-1-yl)aniline is CHN, and it features a pyrrolidine ring attached to an aniline moiety. Its structure contributes to its biological activity, particularly in interactions with various biological targets.

Research indicates that 3-Methyl-4-(pyrrolidin-1-yl)aniline exhibits significant activity against certain protein kinases, notably Monopolar Spindle 1 (MPS1), which plays a critical role in cell division. Inhibition of MPS1 can disrupt mitotic processes, making this compound a candidate for further investigation in cancer therapies. The binding affinity and inhibition potency are summarized in the following table:

| Compound | Target | IC (nM) | Binding Affinity (Kcal/mol) |

|---|---|---|---|

| 3-Methyl-4-(pyrrolidin-1-yl)aniline | MPS1 | 25 | -8.73 |

| Other derivatives | Various kinases | Varies | Varies |

Anticancer Properties

A study highlighted the compound's anticancer potential through its action on MPS1. The compound demonstrated a significant reduction in cell viability in cancer cell lines, suggesting its utility as a therapeutic agent. The mechanism involved the induction of apoptosis and disruption of the cell cycle.

In another case study, the compound was tested alongside other MPS1 inhibitors, showing comparable efficacy but with improved selectivity towards cancer cells. This selectivity is crucial for minimizing side effects during treatment.

ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 3-Methyl-4-(pyrrolidin-1-yl)aniline indicates favorable characteristics for drug development:

| Parameter | Value |

|---|---|

| Solubility | 6.8 μM |

| Blood-Brain Barrier Penetration | Low (C.Brain/C.Blood < 0.1) |

| Plasma Protein Binding | 90%+ |

These properties suggest that while the compound may have limited central nervous system penetration, it exhibits good solubility and high plasma protein binding, enhancing its pharmacokinetic profile.

Toxicity and Safety Profile

Toxicological assessments indicate that 3-Methyl-4-(pyrrolidin-1-yl)aniline can cause skin and eye irritation at certain concentrations. Safety data sheets recommend caution during handling due to these irritant properties .

Eigenschaften

IUPAC Name |

3-methyl-4-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGBHCCAZHQXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066007 | |

| Record name | Benzenamine, 3-methyl-4-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16089-43-3 | |

| Record name | 3-Methyl-4-(1-pyrrolidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16089-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-methyl-4-(1-pyrrolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-methyl-4-(1-pyrrolidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 3-methyl-4-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-(pyrrolidin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.